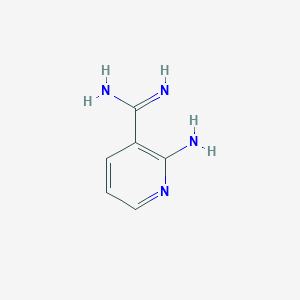

2-Aminonicotinimidamide

CAS No.:

Cat. No.: VC17570030

Molecular Formula: C6H8N4

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N4 |

|---|---|

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | 2-aminopyridine-3-carboximidamide |

| Standard InChI | InChI=1S/C6H8N4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H3,7,8)(H2,9,10) |

| Standard InChI Key | BZSWFLKCUDLBRQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)N)C(=N)N |

Introduction

Structural and Chemical Properties of 2-Aminonicotinamide

Molecular Architecture and Nomenclature

2-Aminonicotinamide (IUPAC name: 2-aminopyridine-3-carboxamide) features a pyridine ring substituted with an amino (-NH₂) group at position 2 and a carboxamide (-CONH₂) group at position 3. Its molecular formula is C₆H₇N₃O, with a molecular weight of 137.14 g/mol . The compound’s planar structure facilitates π-π stacking interactions, making it suitable for coordination chemistry and crystal engineering applications.

Physicochemical Characteristics

Key properties include:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) but poorly soluble in water

-

Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccated environments

The compound’s basicity arises from the pyridine nitrogen (pKa ~1.1) and amino group (pKa ~4.9), enabling pH-dependent reactivity .

Synthetic Methodologies

Direct Amidation of 2-Aminonicotinic Acid

A scalable route involves reacting 2-aminonicotinic acid with ammonium chloride in acetonitrile at 80°C using Amberlyst A-26(OH) and Amberlite IRA743 resins to drive the reaction to completion . This method achieves yields >85% with 97% purity after recrystallization :

Solid-Phase Workup Optimization

Post-reaction purification employs a triphasic system of CH₂Cl₂, water, and resin mixtures to remove unreacted amines and acidic byproducts . This protocol minimizes column chromatography, enhancing suitability for industrial-scale production.

| Compound | NCI-H460 IC₅₀ (μg/mL) | A549 IC₅₀ (μg/mL) | NCI-H1975 IC₅₀ (μg/mL) |

|---|---|---|---|

| 4d | 4.07 ± 1.30 | 13.09 ± 2.45 | 12.82 ± 1.59 |

| 4h | 8.92 ± 1.67 | 18.34 ± 3.01 | 16.45 ± 2.12 |

Derivative 4d, containing an α-aminoketone moiety, outperforms the chemotherapy agent 5-fluorouracil (5-FU) in vitro, suggesting a mechanism involving NAD(P)H quinone oxidoreductase 1 (NQO1) inhibition .

Neuroprotective Applications

Industrial and Material Science Applications

Coordination Polymers

The compound’s dual functional groups enable the formation of metal-organic frameworks (MOFs) with Cu(II) and Zn(II) ions. These materials demonstrate gas adsorption capacities of up to 12.7 mmol/g CO₂ at 298 K, relevant for carbon capture technologies .

Photoluminescent Materials

Europium(III) complexes incorporating 2-aminonicotinamide ligands exhibit strong red emission (λₑₘ = 613 nm) with quantum yields of 38%, positioning them as candidates for OLED displays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume